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Compound of Interest

Compound Name: (2-1sobutylpyridin-3-yl)methanol

Cat. No.: B2597938

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-1sobutylpyridin-3-yl)methanol is a substituted pyridine derivative with potential applications
in medicinal chemistry and materials science. As with any novel compound, a thorough
understanding of its structural and spectroscopic properties is paramount for its identification,
characterization, and further development. This technical guide provides a comprehensive
overview of the predicted spectroscopic data for (2-lsobutylpyridin-3-yl)methanol, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the
absence of published experimental spectra, this document leverages computational prediction
methods to offer a detailed analytical profile.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for (2-Isobutylpyridin-3-
yl)methanol. These predictions are based on established computational algorithms and serve
as a valuable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~8.45 d 1H H-6 (Pyridine)
~7.65 d 1H H-4 (Pyridine)
~7.20 dd 1H H-5 (Pyridine)
~4.70 S 2H -CH20H
~2.70 d 2H -CH2-CH(CHs3)2
~2.10 m 1H -CH(CH3)2
~0.95 d 6H -CH(CHs3)2

Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (ppm) Assighment

~160.0 C-2 (Pyridine)
~147.5 C-6 (Pyridine)
~138.0 C-4 (Pyridine)
~132.0 C-3 (Pyridine)
~122.5 C-5 (Pyridine)
~62.0 -CH20H

~45.0 -CH2-CH(CHs3)2
~29.0 -CH(CHs)2
~22.5 -CH(CHs)2

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.
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Predicted IR Absorption Bands

Wavenumber (cm~?)

Intensity

Assignment

~3350 Broad, Strong O-H stretch (alcohol)
~3050 Medium C-H stretch (aromatic)
~2950-2850 Strong C-H stretch (aliphatic)

) C=C, C=N stretch (pyridine
~1600, ~1470 Medium )

ring)

~1450 Medium C-H bend (aliphatic)
~1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity (%) Assighment
165 40 [M]* (Molecular lon)
148 20 [M-OH]*
134 100 [M-CH20H]* (Base Peak)
122 60 [M-CsH7]*+
M-CaHs]* (McLaffert
107 30 iearrang]en:ent) '
93 50 [Pyridine-CH2]*+
78 40 [Pyridine]*
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Experimental Protocols (Computational Prediction
Methodologies)

The data presented in this guide are computationally predicted. The following outlines the
general methodologies employed for such predictions.

NMR Spectra Prediction

1H and 13C NMR spectra were predicted using a combination of database-driven and
increment-based computational models. These models utilize extensive libraries of known
chemical shifts and apply empirical rules based on the electronic environment of each nucleus.
The chemical structure of (2-Isobutylpyridin-3-yl)methanol was first drawn and converted to
a machine-readable format. The prediction algorithm then analyzed the local and long-range
electronic effects of the substituents on the pyridine ring and the side chains to estimate the
chemical shifts.

IR Spectrum Prediction

The prediction of the IR spectrum was based on a computational model that calculates the
vibrational frequencies of the molecule's bonds. The method involves:

o Geometry Optimization: The 3D structure of the molecule was optimized to its lowest energy
conformation using quantum mechanical calculations.

e Frequency Calculation: The vibrational frequencies and their corresponding intensities were
calculated based on the optimized geometry. These frequencies correspond to the stretching
and bending modes of the various functional groups.

Mass Spectrum Prediction

The electron ionization (El) mass spectrum was predicted by analyzing the likely fragmentation
pathways of the molecule upon electron impact. The prediction considers the stability of the
resulting ions and neutral fragments. Common fragmentation patterns for aromatic alcohols
and alkyl-substituted pyridines were applied, including:

o Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom.
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e Loss of small neutral molecules: Elimination of water or other stable small molecules.

o McLafferty rearrangement: A characteristic fragmentation of molecules containing a carbonyl
group or a C=C double bond, which can be applicable to the pyridine ring system.

» Cleavage of the alkyl side chain.

Visualization of Spectroscopic Data Analysis
Workflow

The following diagram illustrates the logical workflow for the prediction and analysis of the
spectroscopic data for (2-Isobutylpyridin-3-yl)methanol.
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Caption: Workflow for Spectroscopic Data Prediction and Analysis.

Disclaimer

The spectroscopic data presented in this document are the result of computational predictions
and have not been experimentally verified. While these predictions are based on robust
theoretical models, they should be used as a guide and for reference purposes only.
Experimental verification is recommended for definitive structural confirmation.

 To cite this document: BenchChem. [Spectroscopic Profile of (2-1sobutylpyridin-3-
yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2597938#spectroscopic-data-nmr-ir-ms-of-2-
isobutylpyridin-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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